molecular formula C11H11FNO4- B14761344 3-Tert-butyl-2-fluoro-4-nitrobenzoate

3-Tert-butyl-2-fluoro-4-nitrobenzoate

Cat. No.: B14761344
M. Wt: 240.21 g/mol
InChI Key: OTISLUOIGCCUGW-UHFFFAOYSA-M
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Description

3-Tert-butyl-2-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C11H12FNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with tert-butyl, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-2-fluoro-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of tert-butyl benzoate followed by fluorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-fluoro-4-nitrobenzoate can undergo various chemical reactions, including:

    Nitration: Introduction of nitro groups.

    Fluorination: Introduction of fluoro groups.

    Substitution: Replacement of functional groups on the benzene ring.

Common Reagents and Conditions

    Nitration: Concentrated sulfuric acid and nitric acid.

    Fluorination: Selectfluor or other fluorinating agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while fluorination would introduce fluoro groups at specific positions on the benzene ring .

Scientific Research Applications

3-Tert-butyl-2-fluoro-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Tert-butyl-2-fluoro-4-nitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .

Properties

Molecular Formula

C11H11FNO4-

Molecular Weight

240.21 g/mol

IUPAC Name

3-tert-butyl-2-fluoro-4-nitrobenzoate

InChI

InChI=1S/C11H12FNO4/c1-11(2,3)8-7(13(16)17)5-4-6(9(8)12)10(14)15/h4-5H,1-3H3,(H,14,15)/p-1

InChI Key

OTISLUOIGCCUGW-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1F)C(=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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